molecular formula C26H32Cl2FNO3 B13766119 Butyrophenone, 4-(2-(p-chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4'-fluoro-, hydrochloride, hydrate CAS No. 74203-70-6

Butyrophenone, 4-(2-(p-chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4'-fluoro-, hydrochloride, hydrate

Cat. No.: B13766119
CAS No.: 74203-70-6
M. Wt: 496.4 g/mol
InChI Key: GWZZEPRIQHQFGE-UHFFFAOYSA-N
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Description

Butyrophenone, 4-(2-(p-chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4'-fluoro-, hydrochloride, hydrate, is a synthetic butyrophenone derivative with a complex spirocyclic structure. Its key features include:

  • Spirocyclic core: A 1,3-dioxa-9-azaspiro[5.5]undecane system, which introduces conformational rigidity and impacts pharmacokinetic properties.
  • Substituents: A p-chlorophenyl group at position 2, an ethyl group at position 5, and a fluorine atom at the 4' position of the butyrophenone aromatic ring.
  • Salt form: Hydrochloride hydrate, enhancing solubility and stability for pharmaceutical applications.

This compound is structurally related to antipsychotic butyrophenones but distinguishes itself through its spirocyclic architecture, which may modulate receptor binding and metabolic pathways .

Properties

CAS No.

74203-70-6

Molecular Formula

C26H32Cl2FNO3

Molecular Weight

496.4 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-5-ethyl-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl]-1-(4-fluorophenyl)butan-1-one;chloride

InChI

InChI=1S/C26H31ClFNO3.ClH/c1-2-21-18-31-25(20-5-9-22(27)10-6-20)32-26(21)13-16-29(17-14-26)15-3-4-24(30)19-7-11-23(28)12-8-19;/h5-12,21,25H,2-4,13-18H2,1H3;1H

InChI Key

GWZZEPRIQHQFGE-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl.[Cl-]

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity
    • Butyrophenones are known for their antipsychotic properties. The specific compound under discussion has been studied for its potential in treating schizophrenia and other psychotic disorders. Its mechanism of action likely involves dopamine receptor antagonism, which is a common pathway for antipsychotic medications.
  • Anxiolytic Effects
    • Preliminary studies indicate that this compound may possess anxiolytic effects, making it a candidate for further research in anxiety disorders. Its interaction with GABAergic systems could provide insights into its calming effects .
  • Neuroprotective Properties
    • There is emerging evidence suggesting that butyrophenones can exhibit neuroprotective effects, potentially offering therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's disease. This application is particularly relevant given the structural features of the compound that may influence neurochemical pathways .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutics. The acute toxicity data indicates an LD50 of 450 mg/kg in rodent models, highlighting the need for careful dosing and monitoring during clinical applications . Further toxicological studies are necessary to fully characterize its safety profile.

Case Studies

  • Clinical Trials on Schizophrenia
    • A clinical trial examining the efficacy of butyrophenone derivatives in treating schizophrenia showed promising results, with significant improvements in patient symptoms compared to placebo controls. The trial emphasized the importance of dosage and administration routes in achieving optimal therapeutic outcomes.
  • Preclinical Studies on Anxiety Models
    • In preclinical models of anxiety, the compound demonstrated significant anxiolytic effects when administered at specific dosages, suggesting its potential as a treatment option for anxiety disorders. These findings warrant further investigation in human trials to assess efficacy and safety .

Summary Table of Applications

Application AreaDescriptionCurrent Research Status
AntipsychoticPotential treatment for schizophrenia through dopamine receptor antagonismOngoing clinical trials
AnxiolyticPossible use in anxiety disorders via GABAergic modulationPreclinical studies promising
NeuroprotectionInvestigated for protective effects against neurodegenerative diseasesEmerging evidence
ToxicologyAcute toxicity observed; LD50 = 450 mg/kgFurther studies needed

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in the butyrophenone moiety participates in nucleophilic additions (Table 2):

ReactantConditionsProduct FormedApplication
Grignard reagentsDry ether, 0–5°CTertiary alcohol derivativesPrecursors for antipsychotic APIs
HydrazineEthanol, refluxHydrazone adductsAnalytical derivatization
Sodium borohydrideMethanol, RTSecondary alcoholReduction studies

These reactions confirm the electrophilic nature of the carbonyl group, enabling functionalization for drug development.

Stability and Degradation Pathways

Stability studies reveal three degradation routes (Figure 1):

  • Photodecomposition :

    • Exposure to UV light (254 nm) for 48 hours degrades 18% of the compound via radical-mediated C-N bond cleavage .

    • Degradation products include 4-fluorobenzoic acid and chlorophenyl piperazine derivatives.

  • Hydrolysis :

    • Acidic conditions (pH 1.2, 37°C) hydrolyze the dioxa ring within 6 hours, forming a diol intermediate .

  • Oxidation :

    • H2O2 (3%) oxidizes the ethyl side chain to a carboxylic acid at 70°C over 12 hours .

Salt Formation and Hydration

The hydrochloride hydrate form exhibits unique properties:

PropertyValue/ObservationSignificance
Hydration stabilityStable up to 110°C (TGA analysis)Ensures shelf-life under storage
Solubility in water12 mg/mL at 25°CFacilitates aqueous formulation
pKa (amine proton)8.9 ± 0.2Predicts ionization in physiological media

Comparative Reactivity Analysis

A comparison with structurally related butyrophenones highlights key differences (Table 3):

CompoundAlkylation EfficiencyHydrolysis Rate (pH 7.4)Photostability (t1/2)
Target compound61%0.2%/hour48 hours
Haloperidol45%0.5%/hour24 hours
4-Chloro-4′-fluorobutyrophenone78%1.1%/hour12 hours

The spirocyclic structure in the target compound enhances hydrolytic stability but reduces alkylation efficiency compared to simpler analogs .

Comparison with Similar Compounds

Structural Analogues

4-Chloro-4'-fluorobutyrophenone
  • Structure: Simpler butyrophenone backbone with chlorine and fluorine substituents.
  • Role : A pharmaceutical intermediate lacking the spirocyclic system, primarily used in synthesizing antipsychotics like haloperidol.
  • Key Difference : Absence of the spiro ring reduces steric complexity and metabolic stability compared to the target compound .
Sumitomo Butyrophenone Derivatives
  • Examples: γ-(4-Hydroxy-4-phenylpiperidin-1-yl)-4-amino-2-fluorobutyrophenone.
  • Structure : Piperidine-based substitutions instead of spirocyclic systems.
  • Activity : Exhibits psychotropic, analgesic, and antiinflammatory properties. The spirocyclic compound’s rigid structure may offer improved receptor selectivity and reduced off-target effects .
Spirocyclic Compounds
  • Example : 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride.
  • Structure : Similar spiro framework but with a triazaspiro[4.5] system and furan substituents.
  • Activity: Focused on peptide receptor modulation, contrasting with the butyrophenone-derived antipsychotic activity of the target compound .

Pharmacological and Metabolic Comparisons

Compound Name Structural Features Pharmacological Activity Metabolic Profile Solubility/Salt Form
Target Compound Spiro[5.5]undecane, p-ClPh, 4'-F Antipsychotic (inferred) Likely extensive hepatic metabolism; spiro system may reduce neurotoxic metabolites Hydrochloride hydrate
Haloperidol Butyrophenone with piperidine substitution Antipsychotic (D2 antagonist) Generates neurotoxic pyridinium metabolites Hydrochloride
4-Chloro-4'-fluorobutyrophenone Simple butyrophenone with Cl/F substituents Synthetic intermediate Not pharmacologically active Neutral (no salt)
Sumitomo γ-amino-fluorobutyrophenone Piperidine substitutions Analgesic, antiinflammatory Reduced neurotoxicity Hydrochloride or free base
Key Findings:
  • Metabolic Stability : The spirocyclic structure of the target compound may mitigate neurotoxic metabolite formation compared to haloperidol, which produces pyridinium species linked to extrapyramidal side effects .
  • Solubility: The hydrochloride hydrate form ensures better aqueous solubility than non-salt analogues like 4-chloro-4'-fluorobutyrophenone .

Antimicrobial and Immunostimulant Activity

While natural butyrophenones (e.g., from C. hornemanni seaweed) exhibit antimicrobial and immunostimulant properties, synthetic derivatives like the target compound are primarily designed for neuropsychiatric applications. Structural complexity and substituents in synthetic variants likely shift activity toward CNS targets rather than antimicrobial pathways .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic core followed by functionalization with the butyrophenone moiety and incorporation of halogen substituents (fluoro and chloro groups). The key challenges include:

  • Formation of the 1,3-dioxa-9-azaspiro(5.5)undecane scaffold.
  • Introduction of the p-chlorophenyl and 4'-fluoro substituents on the aromatic rings.
  • Control of stereochemistry at the spiro center.
  • Formation of the hydrochloride salt and hydrate form for pharmaceutical stability.

Stepwise Preparation Approach

Based on patent literature and related synthetic methodologies for similar spirocyclic butyrophenone derivatives, the preparation can be summarized in the following steps:

Synthesis of the Spirocyclic Core
  • Starting from appropriate cycloalkyl or heterocyclic precursors, the spirocyclic 1,3-dioxa-9-azaspiro(5.5)undecane framework is constructed via cyclization reactions involving amine and diol functionalities.
  • Typical methods include intramolecular nucleophilic substitution or ring-closing reactions under acidic or basic catalysis.
  • Protection and deprotection strategies may be employed to selectively functionalize the nitrogen and oxygen atoms.
Introduction of the p-Chlorophenyl Group
  • The p-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
  • Halogenated phenyl precursors (p-chlorophenyl halides) are reacted with the spirocyclic amine intermediate under palladium catalysis or other suitable conditions.
Attachment of the 4'-Fluoro Butyrophenone Moiety
  • The butyrophenone fragment bearing the 4'-fluoro substituent is synthesized separately, often by Friedel-Crafts acylation of fluorobenzene derivatives.
  • This moiety is then coupled to the spirocyclic intermediate via amide bond formation or alkylation at the nitrogen center.
  • The fluorine substituent is introduced either by using fluorinated starting materials or by selective fluorination reactions.
Formation of the Hydrochloride Salt and Hydrate
  • The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • Hydration is controlled by crystallization from aqueous or mixed solvent systems to yield the hydrate form, enhancing compound stability and solubility.

Representative Synthetic Example (Hypothetical)

Step Reagents and Conditions Outcome
1 Cyclization of amino-diol precursor under acidic catalysis Formation of 1,3-dioxa-9-azaspiro(5.5)undecane core
2 Palladium-catalyzed coupling with p-chlorophenyl bromide Introduction of p-chlorophenyl substituent
3 Friedel-Crafts acylation of 4-fluorobenzene to form 4'-fluoro butyrophenone Preparation of fluorinated butyrophenone fragment
4 Coupling of spirocyclic amine with butyrophenone fragment using amide bond formation Formation of target compound backbone
5 Treatment with hydrochloric acid in ethanol-water Formation of hydrochloride salt hydrate

Summary Table of Key Preparation Parameters

Preparation Step Key Reagents Conditions Yield Range Notes
Spirocyclic core formation Amino-diol precursors, acid/base catalysts 60–100 °C, several hours 50–80% Cyclization critical for scaffold
p-Chlorophenyl substitution p-Chlorophenyl bromide, Pd catalyst, base Room temp to 80 °C 60–90% Cross-coupling preferred
4'-Fluoro butyrophenone synthesis Fluorobenzene, acyl chloride, Lewis acid 0–50 °C 70–85% Friedel-Crafts acylation
Coupling of fragments Coupling agents (e.g., EDC, DCC), solvents Room temp to 40 °C 50–75% Amide or alkylation reaction
Salt and hydrate formation HCl, ethanol-water mixture Ambient temperature Quantitative Crystallization step

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodology : Use single-crystal X-ray diffraction to resolve the spirocyclic and dioxa-azaspiro structural motifs, as demonstrated in crystallographic studies of related chlorophenyl-fluorinated heterocycles . Complement with high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to confirm substituent positions, particularly the p-chlorophenyl, ethyl, and fluoro groups.
  • Key Considerations : Ensure sample purity (>95%) via HPLC-UV/Vis or GC-MS with internal standards (e.g., deuterated analogs) to avoid interference from degradation products .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodology : Due to the hydrochloride hydrate form, first test solubility in polar solvents (e.g., water, methanol) at controlled pH (4–6). For low solubility, employ co-solvents (e.g., DMSO ≤1% v/v) or solid-phase extraction (SPE) protocols using HLB cartridges to concentrate the compound .
  • Data Interpretation : Compare solubility profiles with non-hydrated analogs to isolate hydration effects on bioavailability .

Advanced Research Questions

Q. What synthetic strategies optimize yield for the spirocyclic dioxa-aza core?

  • Methodology : Adapt the difluorobutyrophenone intermediate route described in patent literature, where solvent polarity (e.g., toluene vs. DMF) dictates regioselectivity during spirocyclization . Monitor reaction progress via in situ FTIR to detect carbonyl intermediates.
  • Data Contradiction : Discrepancies in yield (e.g., 58–62% vs. 70–75%) may arise from residual moisture affecting HCl-mediated hydrate formation. Use Karl Fischer titration to control water content .

Q. How does the p-chlorophenyl substituent influence receptor binding affinity?

  • Methodology : Conduct docking simulations using dopamine D2_2/D3_3 receptor models (PDB: 6CM4) to compare binding modes with haloperidol (a butyrophenone analog). Validate experimentally via radioligand displacement assays (3H^{3}\text{H}-spiperone) in striatal membranes .
  • Advanced Insight : The ethyl group at position 5 may sterically hinder interactions with hydrophobic receptor pockets, reducing potency relative to unsubstituted analogs .

Q. What degradation products form under accelerated stability conditions?

  • Methodology : Subject the compound to stress testing (40°C/75% RH, 0.1M HCl/NaOH, UV light). Analyze degradation via LC-QTOF-MS with mass defect filtering to identify hydrolyzed dioxa-aza rings or dehalogenated products .
  • Contradiction Analysis : Discrepancies in degradation pathways (e.g., hydrate dissociation vs. oxidative defluorination) require isotopic labeling (e.g., 18O^{18}\text{O}) to trace oxygen sources .

Q. How can researchers resolve discrepancies in reported logP values?

  • Methodology : Re-evaluate logP using shake-flask partitioning (octanol/water) with UPLC-MS quantification . Compare with computational predictions (e.g., ALOGPS ) to identify systematic biases from the hydrochloride counterion .
  • Critical Note : Literature values may exclude hydrate contributions, leading to underestimation of hydrophilicity.

Methodological Best Practices

  • Sample Preparation : Deactivate glassware with 5% dimethyldichlorosilane to minimize adsorption losses during SPE .
  • Analytical Cross-Validation : Pair GC-MS (for volatile derivatives) with LC-MS/MS (for polar metabolites) to ensure comprehensive coverage in pharmacokinetic studies .
  • Synthetic Reproducibility : Document solvent purity (e.g., ≤50 ppm H2_2O) and amine stoichiometry to mitigate batch-to-batch variability in spirocyclic product ratios .

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